The synthesis of [Cyclopropyl-(3-methoxy-benzyl)-amino]-acetic acid typically involves several key steps:
These steps collectively allow for the efficient construction of [Cyclopropyl-(3-methoxy-benzyl)-amino]-acetic acid from readily available precursors, often utilizing standard organic synthesis techniques and reagents such as Lewis acids and carbene precursors .
The molecular structure of [Cyclopropyl-(3-methoxy-benzyl)-amino]-acetic acid can be described in detail as follows:
The canonical SMILES representation for this compound is CC1=CC(=CC=C1)CN(CC(=O)O)C2CC2, which indicates the arrangement of atoms and bonds in the molecule .
[Cyclopropyl-(3-methoxy-benzyl)-amino]-acetic acid can participate in various chemical reactions:
These reactions highlight the versatility of [Cyclopropyl-(3-methoxy-benzyl)-amino]-acetic acid in synthetic organic chemistry .
The mechanism of action for [Cyclopropyl-(3-methoxy-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets within biological systems. It may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain metabolic enzymes, leading to therapeutic effects that are being investigated for potential applications in treating various diseases such as cancer and bacterial infections .
The physical and chemical properties of [Cyclopropyl-(3-methoxy-benzyl)-amino]-acetic acid include:
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | 2-[cyclopropyl-[(3-methoxyphenyl)methyl]amino]acetic acid |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
These properties indicate that the compound is likely to be soluble in organic solvents, which is beneficial for its application in various chemical reactions and biological assays .
[Cyclopropyl-(3-methoxy-benzyl)-amino]-acetic acid has numerous scientific applications:
These applications underscore the significance of this compound in both academic research and industrial contexts .
CAS No.: 3009-34-5
CAS No.: 511-36-4
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5